2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)16-7-5-4-6-13(16)17(20)19-12-8-9-15-14(10-12)18-11(2)23-15/h4-10H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPMRTRGEJEFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The synthesis begins with the preparation of the 2-methylbenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with acetic acid under reflux conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation of the benzothiazole core using ethylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide: The final step involves the coupling of the ethylsulfonyl-substituted benzothiazole with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative disorders due to its ability to inhibit monoamine oxidase enzymes.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and the development of new inhibitors for various biological targets.
Mechanism of Action
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The target compound shares a benzamide scaffold with several analogs reported in the literature. Key structural differences lie in the substituents on the aromatic rings and the nature of the heterocyclic moieties. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Heterocyclic Moieties: The target compound’s benzo[d]thiazole group may offer enhanced rigidity and binding specificity compared to the oxazole in Example 132 or the thiophene in analogs. Thioether groups (e.g., in compounds) are prone to oxidation, whereas the ethylsulfonyl group in the target compound provides oxidative stability and improved pharmacokinetics .
Substituent Effects :
- The 2-methoxy group in Example 132 and Example 133 introduces steric hindrance and alters electronic properties compared to the unsubstituted benzene in the target compound.
- Nitrile (Example 133) and thioether () substituents may reduce solubility compared to sulfonyl groups .
Biological Activity
2-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with an ethylsulfonyl group and a methyl-substituted benzothiazole moiety. Its chemical formula is , and it exhibits properties typical of sulfonamide derivatives, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 288.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of several benzothiazole derivatives on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
Key Findings:
- IC50 Values : The IC50 for A431 cells was found to be approximately 4 μM, indicating potent antiproliferative activity.
- Mechanism of Action : The compound induced apoptosis in cancer cells, evidenced by increased annexin V staining and activation of caspases 3 and 7.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been shown to exhibit anti-inflammatory effects. Research investigating the impact on inflammatory cytokines revealed that treatment with this compound significantly decreased levels of IL-6 and TNF-α in activated macrophages.
Table 2: Effects on Cytokine Production
| Cytokine | Control (pg/mL) | Treated (pg/mL) | p-value |
|---|---|---|---|
| IL-6 | 1500 | 600 | <0.01 |
| TNF-α | 1200 | 500 | <0.01 |
Mechanistic Insights
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation. Notably, it has been shown to inhibit the AKT and ERK pathways, which are critical for cell survival and proliferation.
Research Findings
- Flow Cytometry Analysis : Flow cytometry revealed that treatment with the compound led to an increase in the sub-G1 population in cancer cells, indicative of apoptosis.
- Western Blot Analysis : Western blotting confirmed downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax following treatment.
- Migration Assays : Scratch wound healing assays demonstrated that the compound reduced cell migration in A431 and A549 cells, suggesting potential utility in preventing metastasis.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide?
- Methodology : Begin with coupling a benzo[d]thiazole amine (e.g., 2-methylbenzo[d]thiazol-5-amine) to a benzamide core via sulfonylation. Use a sulfonyl chloride intermediate (e.g., 2-(ethylsulfonyl)benzoyl chloride) under anhydrous conditions with a base like pyridine or triethylamine in dichloromethane. Purify via column chromatography and confirm purity by TLC (Rf ~0.7–0.8 in chloroform:methanol 9:1) .
- Key Considerations : Monitor reaction progress using HPLC (C18 column, acetonitrile/water gradient) to detect unreacted starting materials. Optimize stoichiometry to avoid side products like disubstituted derivatives .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- 1H/13C NMR : Confirm the ethylsulfonyl group (δ ~3.4 ppm for CH2, δ ~1.3 ppm for CH3) and benzothiazole protons (δ ~8.2–7.2 ppm). Use DEPT-135 to distinguish quaternary carbons .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C17H17N2O3S2: 385.0678) with <2 ppm error .
- Melting Point : Compare to literature values (e.g., 192–198°C for analogous sulfonamides) .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved for sulfonamide-thiazole hybrids?
- Approach : Use SHELXL for refinement, especially if twinning or high-resolution data (d < 1.0 Å) is observed. Address disorder in the ethylsulfonyl group by applying restraints to bond lengths and angles. Validate with R1 < 0.05 and wR2 < 0.15 .
- Case Study : For analogs like N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide, SHELXD resolved positional disorder in the thiazole ring via iterative density modification .
Q. What strategies optimize bioactivity studies for sulfonamide-containing compounds?
- Assay Design :
- Protein Binding : Use surface plasmon resonance (SPR) to measure affinity for targets like carbonic anhydrase or GroEL/ES. Include DMSO controls (<1% v/v) to avoid solvent interference .
- Cellular Uptake : Employ fluorescent tagging (e.g., BODIPY-labeled analogs) and confocal microscopy to track subcellular localization .
Q. How do substituent variations on the benzothiazole ring affect pharmacological properties?
- SAR Analysis :
- Electron-Withdrawing Groups : Introduce halogens (e.g., 4-Cl) to enhance metabolic stability. Compare logP values (e.g., 2.8 vs. 3.5 for 4-Cl vs. 4-CH3) via reverse-phase HPLC .
- Methyl vs. Ethyl : Assess solubility differences using shake-flask assays (e.g., 12 µg/mL for 2-methyl vs. 8 µg/mL for 2-ethyl in PBS pH 7.4) .
Data Contradiction Management
Q. How should conflicting NMR signals from rotameric conformers be addressed?
- Solution : Acquire variable-temperature NMR (25–60°C) to coalesce split peaks (e.g., ethylsulfonyl CH2 at δ 3.4 and 3.7 ppm). Use 2D NOESY to confirm spatial proximity between thiazole and benzamide protons .
- Validation : Compare with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-31G**) .
Q. What explains inconsistent enzymatic inhibition results across studies?
- Troubleshooting :
- Buffer Conditions : Test pH-dependent activity (e.g., citrate vs. Tris buffers) due to sulfonamide pKa (~7.2).
- Metal Interference : Chelate divalent cations (e.g., Zn2+) with EDTA to rule out false positives .
Methodological Best Practices
Q. Which chromatographic methods separate sulfonamide-thiazole derivatives from byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
